Tetrahydrothiophene

Catalog No.
S568692
CAS No.
110-01-0
M.F
C4H8S
M. Wt
88.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiophene

CAS Number

110-01-0

Product Name

Tetrahydrothiophene

IUPAC Name

thiolane

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2

InChI Key

RAOIDOHSFRTOEL-UHFFFAOYSA-N

SMILES

C1CCSC1

solubility

INSOLUBLE IN WATER; SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER, ACETONE, BENZENE, IN ORGANIC SOLVENTS
Solubility in water: none

Synonyms

tetrahydrothiophene, THT, thiophene

Canonical SMILES

C1CCSC1

The exact mass of the compound Tetrahydrothiophene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; sol in all proportions in alcohol, ether, acetone, benzene, in organic solventssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5272. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrahydrothiophene (CAS: 110-01-0) is a saturated, five-membered cyclic thioether that serves as a critical industrial gas odorant and a highly specialized soft Lewis base in coordination chemistry. Unlike its aromatic counterpart, thiophene, THT is fully saturated, which localizes electron density on the sulfur atom and significantly enhances its nucleophilicity and electron-donating capability [1]. In industrial procurement, THT is valued for its relatively high boiling point (119 °C) and stable liquid state, which simplifies handling compared to highly volatile mercaptans[2]. In synthetic and materials chemistry, THT is heavily procured as a labile but stabilizing ligand for soft transition metals—most notably in the form of chloro(tetrahydrothiophene)gold(I)—where it provides a predictable leaving group for the synthesis of advanced catalysts, metallodrugs, and complex organometallic frameworks [3].

Substituting tetrahydrothiophene with acyclic thioethers (such as dimethyl sulfide, DMS) or oxygen-based analogs (such as tetrahydrofuran, THF) fundamentally compromises process stability and reaction thermodynamics. The cyclic structure of THT constrains the C-S-C bond angle, enhancing the directional availability of the sulfur lone pairs and making it a stronger electron donor than acyclic DMS. This structural difference means that THT forms significantly more stable coordination bonds with soft metal centers; for instance, THT can quantitatively displace DMS in transition metal complexes, but DMS cannot displace THT[1]. Furthermore, substituting THT with THF fails in soft-metal catalysis because THF is a hard Lewis base that binds weakly to soft metals, whereas it binds more strongly to harder metals (Fe, Co, Ni)[2]. In industrial odorization, replacing THT with lighter mercaptans (e.g., tert-butyl mercaptan) drastically lowers the boiling point, forcing a costly transition from simple liquid injection systems to pressurized vapor-handling infrastructure [3].

Ligand Substitution Stability: THT vs. Dimethyl Sulfide (DMS)

In the synthesis of dinuclear Niobium(III) complexes, the choice of thioether ligand dictates the thermodynamic stability of the resulting complex. Experimental studies demonstrate that the THT-coordinated complex [Nb2Cl6(THT)3] is significantly more stable than its dimethyl sulfide (Me2S) counterpart. When the Me2S complex is exposed to THT, THT quantitatively displaces the Me2S ligands; however, the reverse reaction does not occur, indicating a higher activation energy for THT substitution and a stronger coordination bond [1].

Evidence DimensionLigand displacement capability and complex stability
Target Compound DataTHT (quantitatively displaces Me2S; forms stable complex)
Comparator Or BaselineDimethyl sulfide (Me2S) (fails to displace THT)
Quantified DifferenceUnidirectional displacement favoring THT due to greater electron-donating ability
ConditionsLigand substitution reaction of[Nb2Cl6L3] complexes at standard conditions

For catalyst design and precursor procurement, THT provides stronger coordination bonds than acyclic DMS, ensuring higher stability of intermediate complexes during multi-step syntheses.

Binding Affinity to Low-Coordinate Transition Metals: THT vs. THF

The hard-soft acid-base properties of THT and its oxygen analog, THF, result in inverted binding affinities depending on the metal center. For low-coordinate, borderline/hard transition metal amides (Fe(II), Co(II), Ni(II)), electronic absorption spectroscopy reveals that the binding constants follow the order THF > THT [1]. Because THT is a softer Lewis base, it exhibits weaker binding to these specific metal centers compared to the harder THF.

Evidence DimensionBinding constant (Keq) to M{N(SiMe3)Dipp}2 complexes
Target Compound DataTHT (weaker binding affinity to Fe, Co, Ni)
Comparator Or BaselineTHF (stronger binding affinity)
Quantified DifferenceStrict hierarchical binding preference (THF > THT) for borderline/hard amides
ConditionsElectronic absorption spectroscopy of two-coordinate transition-metal amides

This differential binding allows chemists to procure THT as a highly labile, easily displaced solvent or ligand for borderline metals, where THF would bind too strongly and inhibit subsequent catalytic steps.

Phase Stability and Volatility in Gas Odorization: THT vs. tert-Butyl Mercaptan

In natural gas odorization, the physical state of the odorant dictates the required injection infrastructure. THT possesses a boiling point of approximately 119 °C, whereas common mercaptan alternatives like tert-butyl mercaptan (TBM) boil at roughly 65 °C, and ethanethiol at 35 °C [1]. This significantly higher boiling point ensures that THT remains a stable liquid over a much wider range of ambient and pipeline operating temperatures.

Evidence DimensionBoiling point and phase stability
Target Compound DataTHT (bp ~119 °C, stable liquid)
Comparator Or Baselinetert-Butyl mercaptan (bp ~65 °C) / Ethanethiol (bp ~35 °C)
Quantified Difference54 °C to 84 °C higher boiling point for THT
ConditionsStandard atmospheric pressure (1013 hPa) and typical pipeline temperatures

THT's higher boiling point allows utilities to utilize simpler, unpressurized liquid storage and injection systems, avoiding the capital-intensive pressurized vapor systems required for highly volatile mercaptans.

Precursor Utility in Gold Catalysis: Lability of [(tht)AuCl]

Chloro(tetrahydrothiophene)gold(I) is a highly utilized synthon in organogold chemistry due to the specific lability of the THT ligand. During the synthesis of advanced gold(I) and gold(III) pincer complexes, the THT ligand in[Au(C6F5)(tht)] is readily and quantitatively displaced by incoming ligands such as terpyridine, yielding stable, air- and moisture-resistant complexes [1]. The THT ligand stabilizes the Au(I) center sufficiently to allow for long-term storage of the precursor, yet remains labile enough to ensure high-yielding substitution reactions without harsh conditions.

Evidence DimensionLeaving group lability in Au(I) synthesis
Target Compound DataTHT ligand (readily displaced by terpyridine/triazenide)
Comparator Or BaselineBare gold halides (highly unstable, prone to reduction)
Quantified DifferenceEffective balance of shelf-stability and quantitative displacement
ConditionsRoom temperature ligand substitution in dichloromethane or THF

Procuring [(tht)AuCl] provides a highly reliable, bench-stable synthon for manufacturing advanced gold-based pharmaceuticals and catalysts, minimizing yield losses associated with precursor degradation.

Liquid-Phase Natural Gas Odorization

Due to its high boiling point (119 °C) and stable liquid state, THT is a highly practical choice for gas utilities seeking to avoid the capital costs of pressurized vapor injection systems. It is particularly suited for pipeline networks where ambient temperatures fluctuate, as it will not prematurely vaporize in storage tanks, unlike lighter mercaptans [1].

Synthesis of N-Heterocyclic Carbene (NHC) Gold Catalysts

THT is heavily procured as a stabilizing but labile ligand in the form of[(tht)AuCl]. This precursor is essential for synthesizing NHC-gold complexes and metallodrugs, as the THT ligand is easily displaced by carbenes or terpyridine ligands at room temperature, ensuring high synthetic yields without degrading the sensitive Au(I) center [2].

Labile Ligand Design for Low-Coordinate Metal Amides

In fundamental organometallic research involving borderline or hard transition metals (Fe, Co, Ni), THT is selected over THF when a weakly binding, easily removable solvent/ligand is required. Its lower binding affinity to these metals ensures that the metal center remains accessible for subsequent catalytic transformations or substrate binding [3].

Stable Thioether Coordination in Early Transition Metal Catalysis

For the development of dinuclear early transition metal catalysts (e.g., Niobium-based systems), THT is preferred over acyclic sulfides like DMS. Its cyclic structure provides enhanced electron donation, resulting in highly stable intermediate complexes that resist unwanted ligand dissociation during multi-step catalytic cycles [4].

Physical Description

Tetrahydrothiophene appears as a water-white liquid. About the same density as water and insoluble in water. Vapors heavier than air. Used as a solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

WATER-WHITE LIQUID

XLogP3

1.4

Boiling Point

121.0 °C
121.12 °C @ 760 MM HG
119-121 °C

Flash Point

55 °F (12 °C)
12 °C

Vapor Density

Relative vapor density (air = 1): 3.05

Density

0.9987 @ 20 °C/4 °C
Relative density (water = 1): 1.0

LogP

1.61 (LogP)
1.8 (estimated by method of Leo et al, 1971).
1.8

Odor

Stench.

Melting Point

-96.1 °C
-96.16 °C
-96.2 °C

UNII

744EHT13FM

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

EXPTL USE: AS INTRAMUSCULAR INJECTIONS FOR TREATING GASTROENTEROCOLITIS IN SWINE.

Vapor Pressure

18.40 mmHg
Vapor pressure, kPa at 25 °C: 2.4

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-01-0

Wikipedia

Tetrahydrothiophene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Vapor-phase reaction of tetrahydrofuran and hydrogen sulfide over a heteropolyacid-promoted metal oxide catalyst followed by separation and distillation of tetrahydrothiophene.
Thiophene is reduced to tetrahydrothiophene by sodium in alcohol or ammonia, or with palladium, cobalt, molybdenum or rhenium catalysts under carefully controlled conditions.

General Manufacturing Information

Industrial gas manufacturing
Thiophene, tetrahydro-: ACTIVE
A DISCUSSION IS GIVEN ON WASTEWATER FORMED IN NATURAL GAS UNDERGROUND STORAGE RESERVOIRS; ON AIR POLLUTION & WASTEWATERS; ON METHODS FOR TREATMENTS OF WASTEWATERS AND THE PREVENTION & CONTROL OF AIR POLLUTION IN THE ODORIZATION OF NATURAL GAS WITH TETRAHYDROTHIOPHENE.

Analytic Laboratory Methods

THIOPHANE WAS DETERMINED BY THE HEAD-SPACE GAS CHROMATOGRAPHY TECHNIQUE IN SEWAGE EFFLUENTS.

Stability Shelf Life

The stability of six natural gas odorants including tetrahydrothiophene was examined using the simulated pipeline fading test.

Dates

Last modified: 08-15-2023

Odorant Monitoring in Natural Gas Pipelines Using Ultraviolet-Visible Spectroscopy

Rossana Galassi, Christian Contini, Matteo Pucci, Ennio Gambi, Gabriele Manca
PMID: 32880187   DOI: 10.1177/0003702820960737

Abstract

The remote, timely and in-field detection of sulfured additives in natural gas pipelines is a challenge for environmental, commercial and safety reasons. Moreover, the constant control of the level of odorants in a pipeline is required by law to prevent explosions and accidents. Currently, the detection of the most common odorants (THT = tetrahydrothiophane; TBM = tertiary butyl mercaptan) added to natural gas streams in pipelines is made in situ by using portable gas chromatography apparatuses. In this study, we report the analysis of the ultraviolet spectra obtained by a customized ultraviolet spectrophotometer, named Spectra, for the in-field detection of thiophane and tertiary butyl mercaptan. Spectra were conceived to accomplish the remote analysis of odorants in the pipelines of the natural gas stream through the adoption of technical solutions aimed to adapt a basic bench ultraviolet spectrophotometer to the in-field analysis of gases. The remotely controlled system acquires spectra continuously, performing the quantitative determination of odorants and catching systemic or accidental variations of the gaseous mixture in different sites of the pipeline. The analysis of the experimental spectra was carried out also through theoretical quantum mechanical approaches aimed to detect and to correctly assign the nature of the intrinsic electronic transitions of the two odorants, thiophane and tertiary butyl mercaptan, that cause the ultraviolet absorptions. So far, these theoretical aspects have never been studied before. The absorption maxima of thiophane and tertiary butyl mercaptan spectra were computationally simulated through the usage of selected molecular models with satisfactory results. The good matches between the experimental and theoretical datasets corroborate the reliability of the collected data. During the tests, unexpected pollutants and accidental malfunctions have been detected and also identified by Spectra, making this instrument suitable for many purposes.


Trivalent sulfonium compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles

Javier A Feliciano, Austin J Leitgeb, Cassandra L Schrank, Ryan A Allen, Kevin P C Minbiole, William M Wuest, Robert G Carden
PMID: 33516911   DOI: 10.1016/j.bmcl.2021.127809

Abstract

Recent advances in the development of quaternary ammonium compounds (QACs) have focused on new structural motifs to increase bioactivity, but significantly less studied has been the change from ammonium- to sulfonium-based disinfectants. Herein, we report the synthesis of structurally analogous series of quaternary ammonium and trivalent sulfonium compounds (TSCs). The bioactivity profiles of these compounds generally mirror each other, and the antibacterial activity of sulfonium-based THT-18 was found to be comparable to the commercial disinfectant, BAC. The development of these compounds presents a new avenue for further study of disinfectants to combat the growing threat of bacterial resistance.


Brønsted-base-catalyzed remote cascade reactivity of 2,4-dienones - asymmetric synthesis of tetrahydrothiophenes

Artur Przydacz, Rafał Kowalczyk, Łukasz Albrecht
PMID: 29022635   DOI: 10.1039/c7ob02397a

Abstract

This study demonstrates that the remote cascade functionalization of 2,4-dienones can be realized by employing Brønsted base catalysis. The developed cascade involving 1,6-addition followed by the intramolecular aldol reaction provides a straightforward access to polysubstituted tetrahydrothiophene derivatives of biological and synthetic importance. Target products, bearing three contiguous stereocenters including one quaternary, have been obtained with excellent yields (up to 98%) and with good to high stereocontrol (>20 : 1 dr, up to 97 : 3 er) with the reaction cascade being promoted by a simple and readily available cinchona alkaloid cinchonine.


Catalytic cyclometallation in steroid chemistry IV: Efficient method for the synthesis of tetrahydrothiophene, tetrahydroselenophen and cyclopentanone derivatives of (5α)-cholestane

Vladimir A D'yakonov, Regina A Tuktarova, Ilgiz I Islamov, Leonard M Khalilov, Usein M Dzhemilev
PMID: 26827630   DOI: 10.1016/j.steroids.2016.01.015

Abstract

Catalytic cycloalumination of (3β,5α)-3-vinylcholestane and (3α,5α)-3-allylcholestane with Et3Al catalyzed by Cp2ZrCl2 was performed for the first time to give previously unknown aluminacyclopentanes in ∼90% yield; these products were converted in situ to carbo- and heterocyclic (5α)-cholestane derivatives.


Diastereoselective Synthesis of Biheterocyclic Tetrahydrothiophene Derivatives via Base-Catalyzed Cascade Michael-Aldol [3 + 2] Annulation of 1,4-Dithiane-2,5-diol with Maleimides

Yuan Zhong, Shixiong Ma, Bai Li, Xianxing Jiang, Rui Wang
PMID: 26035462   DOI: 10.1021/acs.joc.5b00897

Abstract

A highly diastereoselective intermolecular [3 + 2] annulation of 1,4-dithiane-2,5-diol to maleimides has been developed by using DABCO as a catalyst, which provides a series of highly functionalized biheterocyclic tetrahydrothiophene derivatives containing tetrahydrothiophene and pyrolidine backbones in excellent yields and diastereoselectivities (up to 98% yield and >20:1 d.r.). The cascade Michael-aldol reaction is capable of tolerating organic solvents as well as water.


Diastereoselective synthesis of substituted tetrahydrothiophenes and -thiopyrans via thia-Prins cyclization reaction

Madhurjya Borah, Paramartha Gogoi, Kiran Indukuri, Anil K Saikia
PMID: 25674813   DOI: 10.1021/jo502831w

Abstract

Tetrahydrothiophenes and -thiopyrans have been efficiently synthesized from thioacrylates via thia-Prins cyclization reaction mediated by trimethylsilyltrifluoromethanesulfonate with good diastereoselectivity and in good to high yields.


Flavin-containing monooxygenase 3 (FMO3) role in busulphan metabolic pathway

Ibrahim El-Serafi, Ylva Terelius, Manuchehr Abedi-Valugerdi, Seán Naughton, Maryam Saghafian, Ali Moshfegh, Jonas Mattsson, Zuzana Potácová, Moustapha Hassan
PMID: 29121650   DOI: 10.1371/journal.pone.0187294

Abstract

Busulphan (Bu) is an alkylating agent used in the conditioning regimen prior to hematopoietic stem cell transplantation (HSCT). Bu is extensively metabolized in the liver via conjugations with glutathione to form the intermediate metabolite (sulfonium ion) which subsequently is degraded to tetrahydrothiophene (THT). THT was reported to be oxidized forming THT-1-oxide that is further oxidized to sulfolane and finally 3-hydroxysulfolane. However, the underlying mechanisms for the formation of these metabolites remain poorly understood. In the present study, we performed in vitro and in vivo investigations to elucidate the involvement of flavin-containing monooxygenase-3 (FMO3) and cytochrome P450 enzymes (CYPs) in Bu metabolic pathway. Rapid clearance of THT was observed when incubated with human liver microsomes. Furthermore, among different recombinant microsomal enzymes, the highest intrinsic clearance for THT was obtained via FMO3 followed by several CYPs including 2B6, 2C8, 2C9, 2C19, 2E1 and 3A4. In Bu- or THT-treated mice, inhibition of FMO3 by phenylthiourea significantly suppressed the clearance of both Bu and THT. Moreover, the simultaneous administration of a high dose of THT (200μmol/kg) to Bu-treated mice reduced the clearance of Bu. Consistently, in patients undergoing HSCT, repeated administration of Bu resulted in a significant up-regulation of FMO3 and glutathione-S-transfrase -1 (GSTA1) genes. Finally, in a Bu-treated patient, additional treatment with voriconazole (an antimycotic drug known as an FMO3-substrate) significantly altered the Bu clearance. In conclusion, we demonstrate for the first time that FMO3 along with CYPs contribute a major part in busulphan metabolic pathway and certainly can affect its kinetics. The present results have high clinical impact. Furthermore, these findings might be important for reducing the treatment-related toxicity of Bu, through avoiding interaction with other concomitant used drugs during conditioning and hence improving the clinical outcomes of HSCT.


Isolation and characterization of new onionins A2 and A3 from Allium cepa, and of onionins A1, A2, and A3 from Allium fistulosum

Toshihiro Nohara, Yukio Fujiwara, Rino Kudo, Koki Yamaguchi, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Tetsuya Kajimoto, Motohiro Takeya
PMID: 25366317   DOI: 10.1248/cpb.c14-00461

Abstract

In this study, the new stable sulfur-containing compounds onionins A2 (1) and A3 (2) were isolated from the acetone extracts of the bulbs of Allium cepa L. and identified as the stereoisomers of onionin A1 discovered in our previous study. Their chemical structures, 3,4-dimethyl-5-(1E-propenyl)-tetrahydrothiophene-2-sulfenic acid-S-oxides, were characterized using various spectroscopic techniques. In addition, 1 and 2 together with onionin A1 were successfully isolated from the leaves of the Welsh onion, Allium fistulosum L. The onion-extracted fractions showed good potential to inhibit the polarization of M2 activated macrophages, indicating their possible ability to inhibit tumor cell proliferation.


Design and mechanism of tetrahydrothiophene-based γ-aminobutyric acid aminotransferase inactivators

Hoang V Le, Dustin D Hawker, Rui Wu, Emma Doud, Julia Widom, Ruslan Sanishvili, Dali Liu, Neil L Kelleher, Richard B Silverman
PMID: 25781189   DOI: 10.1021/jacs.5b01155

Abstract

Low levels of γ-aminobutyric acid (GABA), one of two major neurotransmitters that regulate brain neuronal activity, are associated with many neurological disorders, such as epilepsy, Parkinson's disease, Alzheimer's disease, Huntington's disease, and cocaine addiction. One of the main methods to raise the GABA level in human brain is to use small molecules that cross the blood-brain barrier and inhibit the activity of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme that degrades GABA. We have designed a series of conformationally restricted tetrahydrothiophene-based GABA analogues with a properly positioned leaving group that could facilitate a ring-opening mechanism, leading to inactivation of GABA-AT. One compound in the series is 8 times more efficient an inactivator of GABA-AT than vigabatrin, the only FDA-approved inactivator of GABA-AT. Our mechanistic studies show that the compound inactivates GABA-AT by a new mechanism. The metabolite resulting from inactivation does not covalently bind to amino acid residues of GABA-AT but stays in the active site via H-bonding interactions with Arg-192, a π-π interaction with Phe-189, and a weak nonbonded S···O═C interaction with Glu-270, thereby inactivating the enzyme.


Two new bicyclic sulfoxides from Welsh onion

Toshihiro Nohara, Yukio Fujiwara, Tsuyoshi Ikeda, Kotaro Murakami, Masateru Ono, Mona El-Aasr, Daisuke Nakano, Junei Kinjo
PMID: 26676612   DOI: 10.1007/s11418-015-0947-z

Abstract

Newly identified bicyclic sulfoxides, welsonins A1 (1) and A2 (2), were isolated from acetone extracts of the bulbs of the Welsh onion (Allium fistulosum). In this study, the structures of 1 and 2, which are tetrahydrothiophene-S-oxide derivatives, were characterized by spectroscopic analysis. These compounds appeared to be derived from the coupling of 1-propenyl sulfenic acid and uronic acid. Welsonin A1 (1) showed the potential to suppress tumor-cell proliferation by inhibiting the polarization of alternatively activated M2 macrophages.


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